Lipoxygenase vs. CYP450 Pathway Targeting
3-Dodecynoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, 10-dodecynoic acid (10-DDYA) and 11-dodecynoic acid (11-DDYA) are CYP450 ω-hydroxylase mechanism-based inactivators; 10-DDYA produces time- and concentration-dependent inhibition of lauric acid hydroxylation in wheat microsomes, and 11-DDYA specifically inactivates hepatic CYP450 enzymes catalyzing ω- and ω-1 hydroxylation of lauric acid [2]. The internal triple bond at position 3 directs 3-dodecynoic acid toward the lipoxygenase pathway, whereas the terminal or near-terminal triple bond of 10-DDYA/11-DDYA directs activity toward CYP450 heme-center inactivation. This represents a qualitative divergence in primary pharmacological target rather than a potency difference within a single target class.
| Evidence Dimension | Primary enzyme target class |
|---|---|
| Target Compound Data | Lipoxygenase (potent inhibitor); also formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase (lesser extent) |
| Comparator Or Baseline | 10-DDYA: CYP450 lauric acid ω-hydroxylase (mechanism-based inactivator); 11-DDYA: hepatic CYP450 ω- and ω-1 hydroxylases (specific inactivator) |
| Quantified Difference | Qualitative target-class divergence: LOX pathway vs. CYP450 pathway; not interchangeable for arachidonic acid cascade studies |
| Conditions | 3-Dodecynoic acid: based on MeSH pharmacological classification [1]. 10-DDYA/11-DDYA: wheat seedling microsomes and hepatic microsomes [2]. |
Why This Matters
For researchers studying the arachidonic acid–lipoxygenase inflammatory cascade, 3-dodecynoic acid provides pathway-relevant inhibition that CYP450-targeting isomers (10-DDYA, 11-DDYA) cannot deliver, making isomer selection critical to experimental validity.
- [1] Medical University of Lublin, MeSH Concept Record: 3-Dodecynoic acid (MeSH-M0014961). Pharmacological classification: lipoxygenase inhibitor, formyltetrahydrofolate synthetase inhibitor, carboxylesterase inhibitor, cyclooxygenase inhibitor, antioxidant. View Source
- [2] Forthoffer, N., Helvig, C., Dillon, N., Benveniste, I., Zimmerlin, A., Tardif, F., Salaün, J.-P. (2002). Selective Inhibition of a Cytochrome P450 Enzyme in Wheat That Oxidizes Both Lauric Acid and Diclofop. Archives of Biochemistry and Biophysics. 10-DDYA time- and concentration-dependent inhibition of laurate hydroxylation. BOC Sciences, 11-DDYA (CAS 16900-60-0): specifically inactivates hepatic CYP450 ω- and ω-1 hydroxylases. View Source
